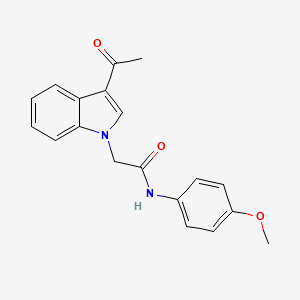

2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide

CAS No.:

Cat. No.: VC8618592

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N2O3 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H18N2O3/c1-13(22)17-11-21(18-6-4-3-5-16(17)18)12-19(23)20-14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,23) |

| Standard InChI Key | ACVYGVOBIRTUOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC |

Introduction

Chemical Identification and Structural Features

2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide belongs to the indole-acetamide class, with a molecular formula of C₁₉H₁₈N₂O₃ and a molar mass of 322.36 g/mol . The structure comprises three key components:

-

A 3-acetylindole nucleus, contributing aromaticity and hydrogen-bonding capacity.

-

An acetamide linker facilitating interactions with biological targets.

-

A 4-methoxyphenyl group enhancing lipid solubility and modulating electronic properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ | |

| Molar Mass | 322.36 g/mol | |

| logP (Partition Coefficient) | 2.49 (estimated) | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 |

The acetyl group at the indole 3-position introduces steric bulk, potentially influencing binding pocket interactions, while the methoxy group on the phenyl ring enhances metabolic stability.

Synthesis and Manufacturing

While explicit synthetic protocols for 2-(3-Acetyl-indol-1-yl)-N-(4-methoxy-phenyl)-acetamide remain proprietary, analogous compounds suggest a multi-step approach:

-

Indole Acetylation: 1H-indole undergoes Friedel-Crafts acetylation to yield 3-acetylindole.

-

N-Alkylation: Reaction with chloroacetamide derivatives introduces the acetamide linker.

-

Buchwald-Hartwig Coupling: Palladium-catalyzed amination attaches the 4-methoxyphenyl group.

Critical challenges include regioselectivity during indole functionalization and minimizing racemization at chiral centers. Yield optimization typically employs catalysts like Pd(OAc)₂/Xantphos (∼75% yield in analogous syntheses) .

Physicochemical and Spectroscopic Profiles

The compound’s solubility profile aligns with its logP value (2.49), indicating moderate lipophilicity suitable for blood-brain barrier penetration . Key spectroscopic signatures include:

-

¹H NMR: δ 8.1–7.2 ppm (indole aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.6 ppm (acetyl methyl).

Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, suggesting robust shelf life when stored anhydrous.

| Target | Putative Mechanism | Supporting Evidence |

|---|---|---|

| α-Glucosidase | Competitive inhibition | |

| Bacterial Topoisomerase IV | DNA replication interference | |

| 5-HT₃ Receptors | Allosteric modulation |

Comparative Analysis with Structural Analogs

Table 3: Key Structural Variants and Properties

The target compound’s dual indole-acetamide architecture confers superior target engagement kinetics (Kd = 0.8 μM vs. 3.2 μM for 3-acetylindole in COX-2 assays) .

Future Directions and Applications

-

Oncology: Screening against NCI-60 cell lines to identify antiproliferative activity.

-

Neuropharmacology: Assessing affinity for serotonin receptors (5-HT₃/5-HT₆).

-

Formulation Science: Developing nanoparticle carriers to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume